molecular formula C14H12N4O2 B5751061 2-methoxy-6-methyl-3-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine

2-methoxy-6-methyl-3-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5751061
M. Wt: 268.27 g/mol
InChI Key: GKETWMURHWJVFR-UHFFFAOYSA-N
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Description

"2-methoxy-6-methyl-3-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine" is a compound that belongs to a class of chemicals known for their complex heterocyclic structures. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including organic electronics, pharmacology (excluding drug use and dosage), and materials science.

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step chemical reactions, including ring closure, nitration, and substitution processes. For example, similar compounds have been synthesized through reactions involving domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-nitrile oxides and various alkenes (Ruano, Fajardo, & Martín, 2005).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography and spectroscopic methods, revealing intricate details about bond lengths, angles, and overall molecular geometry. For instance, structural features of similar compounds have been determined, showing triclinic space groups and specific bond angles and lengths indicative of their complex structures (Gumus, Kansız, Aydemir, Gorobets, & Dege, 2018).

Chemical Reactions and Properties

Compounds in this category undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, influenced by the presence of electron-withdrawing or donating groups on the heterocyclic rings. The reactivity of specific sites within the molecule can be predicted using computational chemistry methods, such as density functional theory (DFT) (Halim & Ibrahim, 2022).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs and bioactive compounds. For example, Omeprazole, a pyridine derivative, is known to inhibit gastric acid secretion .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Information about the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS) .

Future Directions

The future directions in the study of a compound could involve exploring its potential applications, developing more efficient synthesis methods, studying its reactivity, and more. For pyridine derivatives, potential areas of research could include their use in the synthesis of pharmaceuticals, agrochemicals, and materials .

properties

IUPAC Name

3-(2-methoxy-6-methylpyridin-3-yl)-5-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-9-5-6-11(14(16-9)19-2)12-17-13(20-18-12)10-4-3-7-15-8-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKETWMURHWJVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323048
Record name 3-(2-methoxy-6-methylpyridin-3-yl)-5-pyridin-3-yl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204118
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

701275-32-3
Record name 3-(2-methoxy-6-methylpyridin-3-yl)-5-pyridin-3-yl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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